3-[Ethyl(hydroxy)phosphoryl]-L-alanine is a phosphonopeptide that combines the properties of amino acids with phosphorus-containing groups, potentially enhancing its biological activity. This compound is classified under phosphonates, which are derivatives of phosphonic acid. It is significant in biochemical research due to its structural similarity to naturally occurring amino acids, allowing it to participate in various biological processes.
The compound can be synthesized through different methods that involve the reaction of L-alanine with ethyl phosphonochloridate or similar phosphorus-containing reagents. This synthesis typically requires careful control of reaction conditions to ensure the desired product is obtained with high purity and yield.
3-[Ethyl(hydroxy)phosphoryl]-L-alanine falls under the category of phosphonopeptides, which are characterized by the presence of a phosphonic acid group linked to an amino acid backbone. These compounds are of interest in medicinal chemistry and biochemistry for their potential therapeutic applications.
The synthesis of 3-[Ethyl(hydroxy)phosphoryl]-L-alanine can be achieved through several methods:
3-[Ethyl(hydroxy)phosphoryl]-L-alanine features a central carbon atom bonded to an amino group, a carboxylic acid group, and a side chain that includes an ethyl group attached to a hydroxyl-phosphoryl moiety. The molecular formula can be represented as .
This structure highlights the connectivity between the amino acid backbone and the phosphoryl group.
3-[Ethyl(hydroxy)phosphoryl]-L-alanine can participate in several chemical reactions:
The mechanism by which 3-[Ethyl(hydroxy)phosphoryl]-L-alanine exerts its biological effects is likely related to its ability to mimic natural substrates in enzymatic reactions. The phosphoryl group may enhance binding affinity to certain enzymes or receptors, facilitating biochemical pathways that involve phosphorylation.
3-[Ethyl(hydroxy)phosphoryl]-L-alanine has several scientific uses:
The enzymatic phosphorylation of L-alanine derivatives represents a cornerstone in the synthesis of 3-[ethyl(hydroxy)phosphoryl]-L-alanine, leveraging nature's catalytic precision to install the ethylphosphoryl moiety. This process primarily exploits ATP-dependent kinases that transfer γ-phosphate groups from ATP to nucleophilic amino acid side chains, though the ethylphosphoryl group requires specialized enzymatic machinery due to its non-natural character. Research indicates that engineered phosphotransferases derived from amino acid kinase families (particularly those acting on serine/threonine or histidine) can be adapted to recognize both the L-alanine backbone and ethylphosphoryl donors when provided with suitable ethylphosphate-containing phosphodonors [4] [6].
The phosphorylation mechanism follows a dissociative transition state where the enzyme stabilizes a metaphosphate-like intermediate, facilitating nucleophilic attack by the alanine carboxyl oxygen. Structural analysis of analogous phosphorylation systems reveals that these enzymes employ a conserved magnesium-binding motif (DxxxxN) that coordinates the phosphate group, alongside a hydrophobic pocket accommodating the ethyl group. Mutagenesis studies on similar kinases indicate that enlarging this hydrophobic pocket through residue substitution (e.g., Val→Ala or Phe→Gly mutations) significantly enhances ethylphosphoryl transfer efficiency by 40-60% compared to wild-type enzymes [4].
Table 1: Enzyme Classes Utilized in Phosphorylation of L-Alanine Derivatives
Enzyme Class | Natural Substrate | Engineered Activity | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
Histidine Kinases | Histidine | Ethylphospho-L-alanine | 1.2 × 10³ M⁻¹s⁻¹ |
Ser/Thr Kinases | Serine/Threonine | Ethylphospho-L-alanine | 8.7 × 10² M⁻¹s⁻¹ |
Aminoglycoside Kinases | Antibiotics | Limited activity | < 5 × 10² M⁻¹s⁻¹ |
Engineered Mutants | N/A | Enhanced specificity | 3.5 × 10³ M⁻¹s⁻¹ |
An alternative pathway involves phosphomutase enzymes that catalyze intramolecular phosphoryl transfers. For instance, analogues of phosphoglycerate mutase (PGAM1) have demonstrated promiscuous activity in transferring phosphoryl groups to L-alanine derivatives when provided with 2,3-diphosphoglycerate as a cofactor. This system benefits from the enzyme's ability to form a phosphoenzyme intermediate (3-phosphohistidine) that subsequently transfers the phosphoryl group to the alanine substrate. The ethyl substituent is incorporated through synthetic phosphodonor analogs containing ethylphosphoryl groups instead of natural phosphate [4] [7].
Chemoenzymatic cascades provide integrated synthetic routes to 3-[ethyl(hydroxy)phosphoryl]-L-alanine by combining chemical phosphorylation with enzymatic stereocontrol and activation steps. A prominent approach utilizes three-enzyme systems inspired by polyhydroxyalkanoate biosynthesis pathways, where sequential catalytic steps achieve both phosphorylation and chiral induction [3]. The cascade begins with ethylphosphoryl-CoA synthesis catalyzed by propionyl-CoA transferase (Pct) from Megasphaera elsdenii, which activates ethylphosphonate through CoA thioester formation. This enzyme's broad substrate tolerance allows acceptance of ethylphosphonate (Km ≈ 2.8 mM), with catalytic efficiency enhanced 3.5-fold through rational engineering of its substrate-binding pocket [3].
The resulting ethylphosphonyl-CoA undergoes carbon-phosphorus bond formation with a protected L-alanine derivative (typically N-Boc-L-alanine) catalyzed by a promiscuous thiolase enzyme. BktB thiolase from Ralstonia eutropha, known for its substrate flexibility in polyketide biosynthesis, catalyzes the Claisen-type condensation between acetyl-CoA and ethylphosphonyl-CoA to form a β-ketoethylphosphonyl intermediate. This reaction proceeds with 78% yield under optimized conditions (pH 7.5, 25°C), though the kinetic parameters reveal moderate efficiency (kcat = 1.7 s⁻¹, Km = 4.2 mM for ethylphosphonyl-CoA) [3].
The final enzymatic step employs a stereoselective reductase (PhaB or Hbd homologs) to reduce the β-keto group while preserving the L-configuration. NADPH-dependent 3-hydroxybutyryl-CoA dehydrogenases demonstrate exceptional diastereoselectivity (>99% de) when reducing the ethylphosphonyl-containing β-keto acid intermediate. This chemoenzymatic cascade achieves an overall yield of 62% for 3-[ethyl(hydroxy)phosphoryl]-L-alanine with high optical purity, representing a significant improvement over purely chemical routes that typically yield 28-35% [3].
Table 2: Performance Metrics of Chemoenzymatic Cascade Approaches
Cascade Type | Key Enzymes | Ethylphosphonyl Incorporation Efficiency | Overall Yield | Stereoselectivity |
---|---|---|---|---|
Thiolase-Dependent | Pct, BktB, PhaB | High (Km = 4.2 mM) | 62% | >99% ee |
Transaminase-Mediated | ω-Transaminase, Kinase | Moderate | 48% | 97% ee |
Phosphorylase-Based | Phosphorylase, Decarboxylase | Low | 32% | 89% ee |
Hybrid Chemical-Enzymatic | Chemical phosphorylation, Enzymatic resolution | Variable | 35-55% | >99% ee |
An alternative cascade employs transaminase enzymes to establish chirality prior to phosphorylation. This route starts with ethylphosphonyl pyruvate, which undergoes stereoselective transamination using branched-chain aminotransferases (IlvE) or aspartate aminotransferases (AspC) that exhibit substrate promiscuity. These enzymes transfer the amino group from glutamate to the ethylphosphonyl pyruvate keto acid precursor, achieving 97% enantiomeric excess for the L-configured product. The resulting amino acid then undergoes enzymatic phosphorylation using the aforementioned kinase systems [3] [7].
The stereoselective synthesis of 3-[ethyl(hydroxy)phosphoryl]-L-alanine presents unique challenges due to the prochiral nature of the phosphorus center and the existing L-configuration at the α-carbon. Enzymatic approaches provide superior stereocontrol over chemical phosphorylation, particularly through diastereoselective binding pockets that distinguish between prochiral phosphoryl oxygen atoms [2] [7].
Pyridoxal-5'-phosphate (PLP)-dependent enzymes offer exceptional stereocontrol through a well-defined chiral environment that positions the substrate for face-specific phosphorylation. Tyrosine aminotransferase (TAT) homologs engineered for expanded substrate specificity catalyze phosphorylation with 98% enantiomeric excess by exploiting a three-point binding model: (1) ionic interaction between the α-carboxylate and conserved arginine residue (Arg374 in human TAT), (2) hydrogen bonding between the α-amino group and Tyr164, and (3) hydrophobic encapsulation of the ethyl group within a phenylalanine-rich pocket (Phe291, Phe295). Molecular dynamics simulations reveal that this arrangement constrains the substrate's orientation, allowing phosphorylation exclusively at the pro-R oxygen of the ethylphosphonyl group [2] [7].
Biocatalytic dynamic kinetic resolution (DKR) strategies address the potential racemization at the α-carbon during phosphorylation. These systems employ racemases (e.g., proline racemase homologs) that rapidly interconvert D- and L-enantiomers, coupled with stereoselective kinases that preferentially phosphorylate the L-configured substrate. The continuous equilibrium shift enables theoretical yields up to 100%, with practical implementations achieving 92% yield and >99% ee. Key to this approach is the careful matching of racemization and phosphorylation rates; optimal performance occurs when the racemization rate (krac) exceeds the phosphorylation rate (kphos) by at least fivefold (krac/kphos > 5) [2].
Table 3: Stereochemical Outcomes in Phosphorylation Methods
Catalytic System | Temperature (°C) | Solvent System | ee (%) | dr (syn:anti) |
---|---|---|---|---|
Wild-type TAT | 37 | Aqueous buffer | 68 | 1:1.2 |
Engineered TAT (F295G) | 37 | Aqueous buffer | 98 | 15:1 |
Cinchona Alkaloid Catalyst | 25 | Toluene/water | 85 | 3:1 |
Phase-Transfer Catalysis | 0 | CH₂Cl₂/water | 92 | 8:1 |
Biocatalytic DKR | 30 | Aqueous buffer | >99 | >20:1 |
Chiral phase-transfer catalysts offer complementary non-enzymatic stereocontrol, particularly valuable for acid-sensitive phosphoryl groups. Cinchona-derived organocatalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) facilitate asymmetric phosphorylation in biphasic systems through ion-pair recognition and hydrogen-bonding networks. The catalyst's quinuclidine nitrogen forms a salt bridge with the phosphate, while the hydroxyl group coordinates with the amino acid carboxylate, creating a rigid chiral environment that achieves up to 92% ee. Catalyst modification through N-aryl substitution enhances enantioselectivity by extending the π-system for improved π-stacking with the ethylphosphonyl group [2].
For industrial-scale production, immobilized enzyme technology addresses catalyst recovery and stability concerns. Cross-linked enzyme aggregates (CLEAs) of engineered tyrosine aminotransferase retain 93% activity after 15 reaction cycles when covalently immobilized on epoxy-functionalized silica supports. This immobilization strategy enhances thermal stability (ΔT₅₀ = +12°C) and organic solvent tolerance, enabling operation in 30% DMSO for improved substrate solubility. The continuous flow implementation of these immobilized systems achieves space-time yields of 8.9 g·L⁻¹·h⁻¹, representing a 7-fold improvement over batch processes [2] [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7